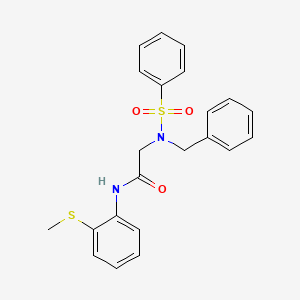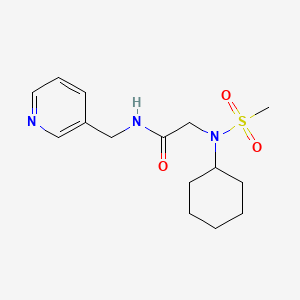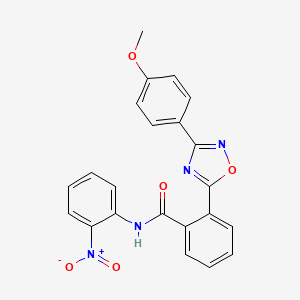
N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, commonly known as MMPEP, is a selective antagonist for metabotropic glutamate receptor 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications for various neurological disorders.
Mécanisme D'action
MMPEP selectively targets N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, which is a G protein-coupled receptor that plays a key role in synaptic plasticity, learning, and memory. By blocking the activation of this compound, MMPEP can modulate glutamatergic neurotransmission and reduce the excitability of neurons. This mechanism of action has been implicated in the therapeutic effects of MMPEP in various neurological disorders.
Biochemical and Physiological Effects:
MMPEP has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that MMPEP can reduce the expression of pro-inflammatory cytokines, increase the expression of neurotrophic factors, and modulate the activity of various signaling pathways. MMPEP has also been shown to have effects on synaptic plasticity, dendritic spine morphology, and neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MMPEP is its selectivity for N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, which reduces the potential for off-target effects. However, MMPEP has a relatively short half-life, which can limit its efficacy in in vivo experiments. Additionally, the synthesis of MMPEP can be challenging, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on MMPEP. One area of interest is the development of more potent and selective N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide antagonists. Another area of interest is the investigation of the therapeutic potential of MMPEP in other neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, the development of new formulations or delivery methods for MMPEP could improve its efficacy in in vivo experiments.
Conclusion:
In conclusion, MMPEP is a selective antagonist for this compound that has potential therapeutic applications for various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MMPEP have been discussed in this paper. Further research on MMPEP could lead to the development of new treatments for neurological disorders.
Méthodes De Synthèse
MMPEP can be synthesized by a multi-step process involving the reaction of 2-methoxy-5-methylbenzaldehyde with nitromethane, followed by reduction and reaction with 2-bromopropiophenone. The resulting product is then reacted with ethylenediamine to form MMPEP.
Applications De Recherche Scientifique
MMPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Studies have shown that MMPEP can improve cognitive function, reduce anxiety-like behavior, and decrease drug-seeking behavior in animal models. MMPEP has also been shown to have neuroprotective effects against excitotoxicity and oxidative stress.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-3-4-10(18-2)9(7-8)14-12(17)11(16)13-5-6-15/h3-4,7,15H,5-6H2,1-2H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKJUIIQGLMGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7718190.png)
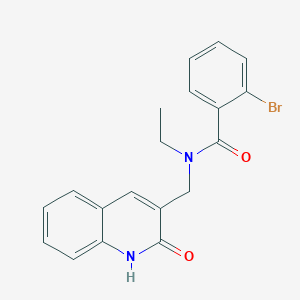

![3-(2-chlorophenyl)-N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718218.png)

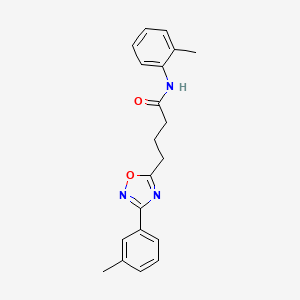

![N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718236.png)

